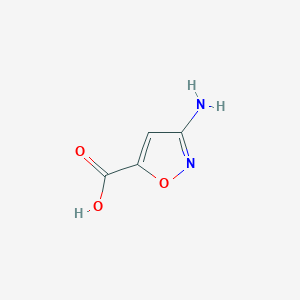

3-Aminoisoxazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-3-1-2(4(7)8)9-6-3/h1H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRBTFSMIBKPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717105 | |

| Record name | 3-Amino-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013929-55-9 | |

| Record name | 3-Amino-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminoisoxazole 5 Carboxylic Acid and Its Analogues

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole core can be achieved through various synthetic pathways. These methods often involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

(3+2)-Cycloaddition Reactions in Isoxazole Synthesis

One of the most widely utilized and versatile methods for synthesizing isoxazoles is the (3+2)-cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. rsc.org This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an enamine. rsc.orgnih.gov

A key challenge in (3+2)-cycloaddition reactions is controlling the regioselectivity, which dictates the orientation of the dipole and dipolarophile in the resulting isoxazole ring. The reaction of nitrile oxides with terminal alkynes can lead to a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. beilstein-journals.org However, highly regioselective syntheses have been developed.

For instance, the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines has been shown to produce 5-aminoisoxazoles with high regioselectivity. nih.govnih.gov In this approach, the α-cyanoenamines act as synthetic equivalents of aminoacetylenes. nih.gov The reaction proceeds through an intermediate isoxazoline (B3343090) which spontaneously eliminates hydrogen cyanide to yield the aromatic 5-aminoisoxazole. nih.gov The yields of these reactions can be moderate to good, depending on the method used to generate the nitrile oxide in situ. nih.govnih.gov

Similarly, the reaction of in situ generated nitrile oxides with enamines is a key step in a practical, multigram, metal-free synthesis of isoxazole-containing building blocks derived from commercially available amino acids. rsc.org This regioselective [3+2]-cycloaddition has proven valuable for creating building blocks used in the preparation of bioactive compounds and peptidomimetics. rsc.org

The use of copper(I) catalysts in the reaction between nitrile oxides and terminal acetylenes can also promote regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org

Table 1: Regioselective Cycloaddition Reactions for Isoxazole Synthesis

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Nitrile Oxide | α-Cyanoenamine | 5-Aminoisoxazole | High regioselectivity, spontaneous elimination of HCN. nih.govnih.gov |

| Nitrile Oxide | Enamine | 3-Substituted Isoxazole | Metal-free, multigram scale synthesis from amino acids. rsc.org |

| Nitrile Oxide | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Copper(I) catalysis improves regioselectivity. nih.govorganic-chemistry.org |

The mechanism of the 1,3-dipolar cycloaddition reaction has been the subject of considerable study. Two primary mechanisms have been proposed: a concerted pericyclic reaction and a stepwise pathway involving a diradical intermediate. rsc.org The regioselectivity of the cycloaddition of nitrile oxides with dipolarophiles has been explained in the literature. nih.gov

A plausible mechanism for the formation of 3,4,5-trisubstituted isoxazoles from the reaction of nitrile oxides and 1,3-dicarbonyl compounds in a polar solvent involves the deprotonation of the dicarbonyl compound by a base to form a carbanion. beilstein-journals.org This carbanion then adds to the carbon of the nitrile oxide to form an intermediate that subsequently cyclizes to the isoxazole. beilstein-journals.org

Base-Promoted and Metal-Free Synthetic Routes to Aminoisoxazoles

The development of metal-free synthetic methods is a significant goal in green chemistry. Several base-promoted, metal-free routes to aminoisoxazoles have been established.

In 2016, a practical, multigram-scale, metal-free synthesis of aminoisoxazoles was reported. nih.govrsc.org This method relies on a base-mediated (3+2)-cycloaddition of in situ generated nitrile oxides with alkynes or enamines. nih.govrsc.org The use of a base, such as triethylamine, is common in these reactions. rsc.org

Another metal-free approach involves a one-pot cascade reaction utilizing ultrasonication. For example, isoxazole derivatives can be synthesized from ethyl nitroacetate (B1208598) and aromatic aldehydes in water with DABCO as a catalyst. rsc.org

The synthesis of 3-aminoisoxazoles has also been achieved through a two-step procedure starting from 3-bromoisoxazolines. In the presence of a base, these precursors react with amines to form 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yield. researchgate.net

Cyclization Reactions Involving Hydroxylamine (B1172632) and Related Precursors

The reaction of hydroxylamine or its derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and widely used method for constructing the isoxazole ring. youtube.com

A common strategy involves the condensation of a β-keto ester with hydroxylamine. researchgate.net However, this reaction can sometimes lead to a mixture of regioisomeric isoxazolones, and careful control of pH and temperature is often necessary to favor the desired product. researchgate.net

A three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can be catalyzed by citric acid in water to produce isoxazol-5(4H)-one derivatives in excellent yields. orientjchem.org This method is attractive due to its mild conditions and use of a green solvent. orientjchem.org Similarly, a catalyst-free synthesis of 5-arylisoxazole derivatives has been achieved by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media. nih.govnih.gov

The synthesis of 3-amino-5-methyl isoxazole can be accomplished through a three-step process starting from ethyl acetate (B1210297) and acetonitrile. The resulting acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide to form a hydrazone, which then undergoes a ring-closure reaction with hydroxylamine under basic conditions. google.com

Table 2: Cyclization Reactions with Hydroxylamine

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product |

| Aromatic Aldehyde | Ethyl Acetoacetate & Hydroxylamine HCl | Citric Acid, Water | Isoxazol-5(4H)-one derivative. orientjchem.org |

| 3-(dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine HCl | Aqueous media, no catalyst | 5-Arylisoxazole derivative. nih.govnih.gov |

| Acetoacetonitrile hydrazone | Hydroxylamine | Basic conditions | 3-Amino-5-methyl isoxazole. google.com |

Stereoselective Synthesis of Isoxazole Derivatives

The stereoselective synthesis of isoxazole derivatives is crucial when these heterocycles are incorporated into chiral molecules such as glycopeptides.

A methodology for the stereoselective synthesis of α-N-glycopyranosyl amides has been developed using glycosyl azides as starting materials. acs.org In this approach, the stereochemistry of an intermediate isoxazoline controls the stereochemistry at the newly formed anomeric center. The reaction of a glucopyranosyl azide (B81097) leads to the exclusive formation of an α-isoxazoline intermediate. acs.org Subsequent coupling of the in situ generated isoxazoline with acylating reagents yields mixtures of α- or β-glycopyranosyl amides. acs.org

Targeted Functionalization and Derivatization

The strategic introduction and modification of functional groups on the isoxazole ring are crucial for tuning the physicochemical and pharmacological properties of these molecules. This section details various methods for the targeted functionalization and derivatization of the isoxazole nucleus to yield 3-aminoisoxazole-5-carboxylic acid and related derivatives.

Introduction of Amino and Carboxylic Acid Functionalities onto the Isoxazole Ring

The synthesis of isoxazoles bearing both amino and carboxylic acid functionalities can be achieved through several strategic routes. One common approach involves the construction of the isoxazole ring from acyclic precursors already containing the desired or protected functional groups.

A notable example is the three-step synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid. nih.gov This method begins with the preparation of ethyl 2-cyano-3-ethoxybut-2-enoate. This intermediate is then reacted with hydroxylamine in the presence of a base to form the isoxazole ring, yielding ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. nih.gov The final step involves the hydrolysis of the ester group to the carboxylic acid. nih.gov

Another strategy involves the cycloaddition reaction between a nitrile oxide and an enamine. For instance, the reaction of in situ generated nitrile oxides with enamines derived from β-keto esters can lead to the formation of isoxazoles with an amino group at the 3-position and a carboxylate group at the 5-position. rsc.org

The table below summarizes a synthetic route to 5-amino-3-methyl-isoxazole-4-carboxylic acid. nih.gov

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Triethyl orthoacetate, Ethyl cyanoacetate | DMAP (catalytic), 110°C | Ethyl 2-cyano-3-ethoxybut-2-enoate |

| 2 | Ethyl 2-cyano-3-ethoxybut-2-enoate | NH₂OH·HCl, EtONa, EtOH, 24h, RT | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate |

| 3 | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | 10% NaOH, 70°C; then HCl to pH 4 | 5-Amino-3-methyl-isoxazole-4-carboxylic acid |

Lithiation and Subsequent Carboxylation for Isoxazole-4-carboxylic Acid Derivatives

The direct functionalization of the isoxazole ring at the C4 position can be achieved through lithiation followed by carboxylation. This method is particularly useful for introducing a carboxylic acid group at a specific, otherwise less reactive, position. The process generally involves the deprotonation of the C4-hydrogen of an appropriately substituted isoxazole using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting 4-lithioisoxazole intermediate is then quenched with carbon dioxide (CO₂) to afford the corresponding isoxazole-4-carboxylic acid. nih.gov

This approach has been successfully applied to generate various isoxazole-4-carboxylic acid derivatives. The choice of substituents on the isoxazole ring can influence the regioselectivity and efficiency of the lithiation step.

Modifications via Substitution Reactions on the Isoxazole Nucleus

The isoxazole ring can undergo various substitution reactions, allowing for the introduction or modification of functional groups. Electrophilic aromatic substitution reactions on isoxazoles are known to favor the 4-position. reddit.com For example, 4-iodoisoxazoles can be synthesized by the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl). nih.gov These 4-iodoisoxazoles can then serve as versatile intermediates for further functionalization through palladium-catalyzed cross-coupling reactions. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions are also a powerful tool for modifying the isoxazole nucleus, particularly when the ring is activated by electron-withdrawing groups. For instance, 5-nitroisoxazoles can react with various nucleophiles, leading to the displacement of the nitro group and the formation of a wide range of 3,5- and 3,4,5-substituted isoxazoles. rsc.org This method offers a straightforward protocol for the functionalization of the isoxazole ring under mild conditions. rsc.org

The table below provides examples of substitution reactions on the isoxazole nucleus.

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

| Electrophilic Iodination | 2-Alkyn-1-one O-methyl oxime | ICl | 4-Iodoisoxazole | nih.gov |

| Nucleophilic Aromatic Substitution | 5-Nitroisoxazole | Various nucleophiles | 5-Substituted isoxazole | rsc.org |

Synthetic Routes to Aminoisoxazole Carboxylic Acid Esters

The synthesis of aminoisoxazole carboxylic acid esters is a key step towards obtaining the corresponding carboxylic acids. These esters are often prepared through cycloaddition reactions. A practical, metal-free, multigram synthesis of isoxazole-containing building blocks has been developed, where the key step is a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.org This method allows for the synthesis of 3,5-disubstituted isoxazoles, including those with a protected amino group at the 3-position and an ester group at the 5-position. rsc.org

For example, the reaction of a chloroxime with an appropriate alkyne in the presence of a base can yield methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate. rsc.org Another route involves the reaction of β-ketonitriles with hydroxylamine, which directly affords 3-aminoisoxazoles that can be further functionalized. nih.gov

A two-step procedure for synthesizing 3-amino-5-substituted-isoxazoles involves the reaction of 3-bromoisoxazolines with amines to give 3-aminoisoxazolines, followed by an oxidation step to yield the 3-aminoisoxazole (B106053). researchgate.net

The table below outlines a representative synthesis of an aminoisoxazole carboxylic acid ester. rsc.org

| Reactants | Reagents/Conditions | Product |

| Chloroxime, Alkyne | Base, EtOAc | Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate |

Multicomponent Reaction Strategies for Complex Isoxazole Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product that incorporates structural features from each component. nih.govfrontiersin.org This approach offers significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular diversity. frontiersin.org

For the synthesis of isoxazole systems, MCRs provide a powerful tool for constructing the heterocyclic ring with multiple points of substitution in a convergent manner. An example is the synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones using an ionic liquid-catalyzed multicomponent reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and various aromatic aldehydes. scielo.br The reaction proceeds through the initial formation of an oxime intermediate, followed by cyclization to the isoxazolone, and finally a Knoevenagel condensation with the aldehyde. scielo.br

The development of novel MCRs is an active area of research, with the potential to create new and complex isoxazole-based molecular frameworks for applications in drug discovery and materials science. nih.gov Catalysis plays a crucial role in MCRs, often enabling reactions to proceed under milder conditions and with higher selectivity. nih.gov

Chemoenzymatic and Biocatalytic Approaches to 3-Aminoisoxazole-5-carboxylic Acid Derivatives

While the provided search results focus heavily on traditional organic synthesis, the principles of chemoenzymatic and biocatalytic synthesis are increasingly being applied to the production of complex molecules, including amino acids and their derivatives. These approaches utilize enzymes or whole-cell systems to catalyze specific chemical transformations, often with high enantioselectivity and under mild reaction conditions.

Although specific examples of chemoenzymatic or biocatalytic routes to 3-aminoisoxazole-5-carboxylic acid were not prominent in the search results, the synthesis of other amino acids provides a conceptual framework. For instance, enantioselective synthesis of α-amino acids can be achieved using catalysts for the reduction of C=C double bonds, leading to enantiopure products. libretexts.org This highlights the potential for developing enzymatic methods for the asymmetric synthesis of 3-aminoisoxazole-5-carboxylic acid and its analogues. The application of enzymes could be particularly advantageous for controlling the stereochemistry of chiral centers within these molecules, a critical aspect for their biological activity. Further research in this area could lead to more sustainable and efficient manufacturing processes for these valuable compounds.

Chemical Reactivity and Transformation Studies of 3 Aminoisoxazole 5 Carboxylic Acid

Reactivity of the Amino Group (–NH₂)

The exocyclic amino group at the 3-position of the isoxazole (B147169) ring is a primary nucleophilic center. Its reactivity is influenced by the electronic properties of the isoxazole ring, which can modulate its nucleophilicity.

The amino group of 3-aminoisoxazole-5-carboxylic acid can, in principle, undergo amidation reactions with activated carboxylic acid derivatives (such as acyl chlorides or anhydrides) or participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). In practice, the nucleophilicity of the amino group in aminoisoxazoles can be lower than that of simple aliphatic or aromatic amines due to the electron-withdrawing nature of the heterocyclic ring.

Research on a structurally related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has shown that the amino group can be unreactive under certain standard conditions. For instance, attempts to protect the amino group using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under typical basic conditions did not yield the expected Fmoc-protected amino acid in significant amounts. This suggests a reduced nucleophilicity of the amino group, which is attributed to an "imidic character" and the delocalization of electron density through the isoxazole ring system nih.gov.

Condensation reactions of aminoazoles with various carbonyl compounds are widely utilized in the synthesis of fused heterocyclic systems. These multicomponent reactions often involve aldehydes and β-dicarbonyl compounds, leading to the formation of new ring systems fused to the isoxazole core frontiersin.org. While specific examples starting from 3-aminoisoxazole-5-carboxylic acid are not extensively documented, the general reactivity pattern of aminoisoxazoles suggests that its amino group can act as a nucleophile in such transformations.

The following table summarizes the expected reactivity of the amino group in amidation and condensation reactions.

| Reaction Type | Reagent | Expected Product | Notes |

| Amidation | Acyl Chloride (R-COCl) | N-Acyl-3-aminoisoxazole-5-carboxylic acid | Reaction may require forcing conditions or activation of the amino group due to reduced nucleophilicity. |

| Condensation | Aldehyde (R-CHO) | 3-(Alkylideneamino)isoxazole-5-carboxylic acid (Imine) | The resulting imine can be an intermediate for further heterocyclization reactions. |

The amino group of aminoisoxazoles is a key participant in heterocyclization reactions, where it acts as a binucleophilic reagent, often in concert with a neighboring ring atom or a substituent. These reactions are crucial for the construction of fused heterocyclic systems.

Studies on 3-amino-5-methylisoxazole have demonstrated its role in heterocyclizations with derivatives of pyruvic acid. In these reactions, it has been established that only the exocyclic NH2 group acts as the nucleophilic center, leading to the formation of furanones and pyrrolones researchgate.net. This highlights the selective reactivity of the amino group in the presence of other potential nucleophilic sites within the molecule researchgate.net.

Multicomponent reactions involving aminoazoles, aldehydes, and various CH-acids (like Meldrum's acid or barbituric acid) are a common strategy for synthesizing fused pyridine and pyrimidine (B1678525) rings frontiersin.org. For instance, the condensation of 5-amino-3-methylisoxazole with aromatic aldehydes and barbituric acids under microwave irradiation leads to the formation of isoxazolo[5,4-b]pyridines frontiersin.org. It is anticipated that the amino group of 3-aminoisoxazole-5-carboxylic acid would exhibit similar reactivity, serving as a critical nucleophile for the annulation of new heterocyclic rings.

The nucleophilic character of the amino group in 3-aminoisoxazole-5-carboxylic acid is a central aspect of its chemical behavior. As mentioned previously, the electron-withdrawing nature of the isoxazole ring tends to decrease the basicity and nucleophilicity of the exocyclic amino group compared to aniline. This is a common feature among amino-substituted azoles.

The lower nucleophilicity of the amino group in the related 5-amino-3-methyl-isoxazole-4-carboxylic acid has been described as a consequence of its imidic character and the delocalization of the nitrogen lone pair into the heterocyclic ring nih.gov. This reduced reactivity can be advantageous in certain synthetic strategies, allowing for selective reactions at other sites of the molecule. However, it also means that reactions involving the amino group, such as acylation or alkylation, may require more forcing conditions or the use of highly reactive electrophiles.

Despite its attenuated nucleophilicity, the amino group remains the primary site of reaction with a variety of electrophiles, as evidenced by the successful heterocyclization reactions researchgate.netresearchgate.net.

Reactivity of the Carboxylic Acid Group (–COOH)

The carboxylic acid group at the 5-position of the isoxazole ring is an electrophilic center that can undergo a range of classical transformations, including esterification, amide bond formation, and conversion to more reactive acyl derivatives.

The carboxylic acid functionality of 3-aminoisoxazole-5-carboxylic acid can be readily converted to its corresponding esters or amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The formation of ethyl 3-aminoisoxazole-5-carboxylate is an example of such a transformation, and the subsequent hydrolysis of this ester back to the carboxylic acid is also a documented process google.com.

Amide bond formation is a cornerstone of organic synthesis and can be accomplished by reacting the carboxylic acid with an amine. This reaction generally requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond lookchemmall.comyoutube.comlibretexts.org. A variety of modern coupling reagents are available for this purpose, allowing the reaction to proceed under mild conditions with high yields lookchemmall.com.

The following table provides an overview of common methods for esterification and amide bond formation.

| Transformation | Reagents | Product |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 3-Aminoisoxazole-5-carboxylate ester |

| Amide Bond Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU) | 3-Aminoisoxazole-5-carboxamide |

For reactions requiring a more electrophilic acylating agent, the carboxylic acid group of 3-aminoisoxazole-5-carboxylic acid can be converted into an acid chloride or an acid anhydride.

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic chemistry, commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) commonorganicchemistry.comlibretexts.orgchemguide.co.uk. These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, yielding the highly reactive acid chloride libretexts.orgchemguide.co.uk. The resulting 3-aminoisoxazole-5-carbonyl chloride would be a valuable intermediate for the synthesis of esters and amides under very mild conditions.

The formation of a carboxylic acid anhydride can be achieved by reacting the carboxylic acid with a dehydrating agent or by reacting an acid chloride with a carboxylate salt. Symmetrical anhydrides can be formed from two molecules of the carboxylic acid. Mixed anhydrides, which are also effective acylating agents, can be prepared from two different carboxylic acids google.com.

The table below lists common reagents for the preparation of acid chlorides and anhydrides.

| Derivative | Common Reagents |

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Acid Anhydride | Dehydrating agent (e.g., P₂O₅), or reaction of an acid chloride with a carboxylate |

Decarboxylation Pathways and Derivatives

The decarboxylation of isoxazole carboxylic acids is a key transformation for accessing isoxazole derivatives that lack a carboxyl group. The stability of the isoxazole ring and the position of the carboxylic acid group influence the conditions required for this reaction. For derivatives of 3-aminoisoxazole-5-carboxylic acid, the removal of the C5-carboxyl group can be accomplished through protodecarboxylation.

Research has demonstrated that an amine derivative of 3-aminoisoxazole-5-carboxylic acid can undergo protodecarboxylation. For instance, the reaction of ethyl 3-amino-5-phenylisoxazole-4-carboxylate under specific conditions yields the corresponding decarboxylated product. This transformation highlights a viable pathway for modifying the C5 position of the isoxazole ring. researchgate.net In one study, the protodecarboxylation of an aminoisoxazole derivative was achieved in a 51% yield using a Palladium-Copper (Pd-Cu) catalyst system. researchgate.net

This reaction proceeds by replacing the carboxylic acid group with a hydrogen atom, providing a route to 3,4-disubstituted-5-unsubstituted isoxazoles. The efficiency of the decarboxylation can be dependent on the substituents present on the isoxazole ring and the catalyst system employed.

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-amino-5-(4-methoxyphenyl)isoxazole-4-carboxylate | Pd-Cu catalyst system | 3-Amino-5-(4-methoxyphenyl)isoxazole | 51% | researchgate.net |

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle whose reactivity is dictated by the electronegativity of the nitrogen and oxygen atoms and the nature of its substituents. ingentaconnect.comsphinxsai.com The ring generally exhibits stability, allowing for a wide range of functional group manipulations on its substituents. ingentaconnect.comresearchgate.net However, the inherent weakness of the N-O bond makes the ring susceptible to cleavage under certain conditions, a feature that is often exploited in synthetic chemistry. ingentaconnect.comresearchgate.net In 3-aminoisoxazole-5-carboxylic acid, the electron-donating amino group at the C3 position and the electron-withdrawing carboxylic acid group at the C5 position significantly influence the ring's reactivity towards electrophiles and nucleophiles.

The isoxazole ring is considered electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of the activating amino group at the C3 position in 3-aminoisoxazole-5-carboxylic acid increases the electron density of the ring, particularly at the C4 position, making it more susceptible to electrophilic attack at this site.

Conversely, nucleophilic aromatic substitution (SNAr) is a more common reaction for isoxazoles, especially when a good leaving group is present on the ring. The electron-withdrawing nature of the isoxazole ring facilitates this type of reaction. Studies on related systems, such as 3-nitroisoxazoles, have shown that the nitro group can be readily displaced by various nucleophiles. researchgate.net Similarly, 3-haloisoxazoles can undergo SNAr, although they are reported to be poor substrates for transition-metal-catalyzed amination reactions. acs.org For 3-aminoisoxazole-5-carboxylic acid, functionalization via SNAr would require the introduction of a suitable leaving group, for instance at the C4 position.

| Reaction Type | Position | Influencing Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | C4 | Activating -NH2 group at C3 | Halogenation, Nitration |

| Nucleophilic Substitution (SNAr) | C3, C4, or C5 | Requires a good leaving group (e.g., -NO2, -Br, -Cl) | Displacement of a nitro group by thiols researchgate.net |

A characteristic feature of the isoxazole ring is the lability of the N-O bond, which can be cleaved under various conditions, including reductive, basic, or photochemical stimuli. ingentaconnect.comresearchgate.netwikipedia.org This ring-opening provides access to a range of difunctional acyclic compounds, making isoxazoles valuable synthetic intermediates. ingentaconnect.comresearchgate.net For example, reductive cleavage can yield γ-amino alcohols, while base-mediated opening can lead to β-hydroxy nitriles or enaminoketones. ingentaconnect.com

Photolysis of isoxazoles under UV irradiation can induce ring-contraction and rearrangement, typically forming an azirine intermediate which then rearranges to the corresponding oxazole. wikipedia.org Furthermore, aminoisoxazole derivatives can undergo rearrangement reactions to form other heterocyclic systems. One such transformation involves the opening of the isoxazole ring followed by recyclization to yield an oxadiazole derivative. researchgate.net Another studied pathway is the Wolff rearrangement, which has been observed in the reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds under thermal conditions to produce N-isoxazole amides. nih.gov

| Reaction Type | Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|

| Reductive Ring Cleavage | Reducing agents (e.g., H2/Raney Ni) | γ-Amino alcohols, Enaminoketones | ingentaconnect.com |

| Base-Mediated Ring Opening | Strong bases (e.g., NaOEt) | β-Hydroxy nitriles, α,β-Unsaturated oximes | ingentaconnect.com |

| Photochemical Rearrangement | UV irradiation | Oxazoles (via Azirine intermediate) | wikipedia.org |

| Wolff Rearrangement | Thermal (with α-diazocarbonyl compounds) | N-isoxazole amides | nih.gov |

| Recyclization | Varies (e.g., base-mediated) | Oxadiazoles | researchgate.net |

The functional groups of 3-aminoisoxazole-5-carboxylic acid and the reactive nature of the isoxazole ring itself serve as a template for the synthesis of more complex heterocyclic structures. The exocyclic amino group is a key nucleophilic center for building new rings.

For instance, 3-aminoisoxazole (B106053) derivatives can be converted into 3-azidoisoxazoles via diazotization followed by reaction with an azide (B81097) source. researchgate.net The amino group can also react with dicarbonyl compounds, such as hexane-2,5-dione, to form N-substituted pyrroles, specifically (2,5-dimethyl-1H-pyrrol-1-yl)isoxazoles. researchgate.net Reactions with other electrophilic reagents can lead to the formation of fused heterocyclic systems. For example, condensation reactions have been used to synthesize isoxazolo[5,4-b]pyridines. researchgate.net Furthermore, ring-opening and rearrangement cascades can be strategically employed to convert the isoxazole core into entirely different heterocycles like pyrroles and isoquinolines. researchgate.net

| Starting Moiety | Reagents/Conditions | New Heterocyclic System | Reference |

|---|---|---|---|

| 3-Aminoisoxazole | 1. tert-Butyl nitrite 2. Trimethylsilyl azide | 3-Azidoisoxazole | researchgate.net |

| 3-Aminoisoxazole | Hexane-2,5-dione, PTSA | (2,5-Dimethyl-1H-pyrrol-1-yl)isoxazole | researchgate.net |

| 5-Aminoisoxazole | Condensation with 1,3-dielectrophiles | Isoxazolo[5,4-b]pyridines | researchgate.net |

| Isoxazole Ring | Ring opening/recyclization | Oxadiazole | researchgate.net |

Palladium-Catalyzed and Other Transition-Metal Mediated Cross-Coupling Reactions of Substituted Isoxazoles

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been successfully applied to isoxazole derivatives. researchgate.net While the C-H bonds of 3-aminoisoxazole-5-carboxylic acid are not typically reactive enough for direct coupling, its halogenated or otherwise activated derivatives are excellent substrates for these transformations.

Palladium catalysts are particularly effective for coupling reactions involving isoxazoles. bsu.by For example, 4-iodoisoxazoles readily participate in a variety of palladium-catalyzed processes, including Suzuki-Miyaura reactions with boronic acids, Heck reactions with styrenes, and Sonogashira couplings with terminal acetylenes. nih.govmdpi.com These reactions allow for the straightforward construction of 3,4,5-trisubstituted isoxazoles. nih.gov Similarly, 5-bromoisoxazoles have been successfully used in Suzuki-Miyaura cross-coupling reactions to produce trisubstituted isoxazoles in good yields. researchgate.net The choice of ligand, such as bulky phosphines, is often crucial for achieving high efficiency and suppressing side reactions. researchgate.net

These methodologies demonstrate that derivatives of 3-aminoisoxazole-5-carboxylic acid, upon suitable functionalization (e.g., halogenation at C4), can be elaborated into a diverse array of complex molecules through well-established transition-metal-catalyzed cross-coupling protocols.

| Reaction | Isoxazole Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodoisoxazole | Aryl/Vinyl Boronic Acid | Pd(PPh3)4, K2CO3 | 4-Aryl/Vinyl-isoxazole | nih.gov |

| Suzuki-Miyaura | 5-Bromoisoxazole | Aryl Boronic Acid | Pd2(dba)3, P(t-Bu)3·HBF4 | 5-Aryl-isoxazole | researchgate.net |

| Heck | 4-Iodoisoxazole | Styrene | Pd(OAc)2, PPh3, Et3N | 4-Styrenyl-isoxazole | nih.gov |

| Sonogashira | 4-Iodoisoxazole | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N | 4-Alkynyl-isoxazole | nih.govmdpi.com |

| Amide Formation | 4-Iodoisoxazole | Primary Amine, CO | Pd(OAc)2, Xantphos | Isoxazole-4-carboxamide | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Aminoisoxazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Aminoisoxazole-5-carboxylic acid and its derivatives.

¹H NMR: In the ¹H NMR spectrum of a derivative, the acidic proton of the carboxyl group (–COOH) typically appears as a singlet at a downfield chemical shift, around 12.20 ppm. buketov.edu.kz The protons of aliphatic methylene (B1212753) groups adjacent to the isoxazole (B147169) ring show characteristic multiplets. buketov.edu.kz For instance, in 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid, two doublets of doublets for the aliphatic methylene groups are observed at 2.57 ppm and 2.76 ppm. buketov.edu.kz

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. Carboxyl carbons are characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org Specifically, saturated aliphatic acids resonate towards the downfield end of this range (~185 ppm), while aromatic and α,β-unsaturated acids appear more upfield (~165 ppm). libretexts.org

The specific chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the molecular environment, including the solvent used and the presence of neighboring functional groups. buketov.edu.kzlibretexts.org This sensitivity allows for detailed structural assignments and the confirmation of successful chemical modifications.

Interactive Data Table: Representative NMR Data for a 3-Aminoisoxazole-5-carboxylic Acid Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 12.20 | Singlet | -COOH |

| ¹H | 6.13 | Singlet | H-5 (aromatic) |

| ¹H | 2.76 | Doublet of Doublets | -CH₂- |

| ¹H | 2.57 | Doublet of Doublets | -CH₂- |

| ¹³C | ~165-185 | - | -COOH |

Note: The exact chemical shifts can vary based on the specific derivative and experimental conditions.

Mass Spectrometry (MS, MS/MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often with a mass accuracy error in the range of 1 ppm, which is critical for confirming the molecular formula. nih.gov

In the analysis of 3-Aminoisoxazole-5-carboxylic acid and its derivatives, electrospray ionization (ESI) is a commonly employed technique. nih.govresearchgate.net The protonated molecule, [M+H]⁺, is often observed. nih.gov For example, the ESI-MS analysis of a supernatant containing an Fmoc-protected derivative of 5-amino-3-methyl-isoxazole-4-carboxylic acid revealed a signal at m/z 365.116, corresponding to the protonated Fmoc-AMIA-OH derivative. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides detailed structural information through the fragmentation of a selected parent ion. nih.govresearchgate.net By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of atoms within the molecule can be deduced. For instance, in the MS/MS spectrum of a peptide derivative containing an AMIA moiety, characteristic fragment ions such as b-ions are observed. nih.gov The fragmentation pattern can be influenced by the collision energy used. nih.gov

Interactive Data Table: Common Fragment Ions in MS/MS of a Peptide Derivative of 3-Aminoisoxazole-5-carboxylic Acid

| Parent Ion (m/z) | Fragment Ion (m/z) | Assignment |

| 484.215 | 396.151 | b₄ ion |

| 484.215 | 325.123 | b₃ ion |

| 484.215 | 254.076 | b₂ ion |

| 484.215 | 143.044 | Protonated AMIA moiety |

| 484.215 | 125.035 | AMIA oxonium ion |

Source: Data adapted from a study on 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Carboxylic acids exhibit two very characteristic IR absorption bands. libretexts.org

The O–H bond of the carboxyl group gives rise to a very broad absorption in the range of 2500 to 3300 cm⁻¹. libretexts.org The C=O (carbonyl) bond of the carboxylic acid shows a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org The precise position of the C=O stretch is dependent on whether the acid exists as a monomer or a hydrogen-bonded dimer. libretexts.org Dimeric carboxylic acids, which are more common, typically absorb around 1710 cm⁻¹. libretexts.org

For 3-Aminoisoxazole-5-carboxylic acid, in addition to the carboxylic acid absorptions, one would also expect to see characteristic bands for the amine (N-H) and the isoxazole ring (C=N, C-O) vibrations.

Interactive Data Table: Characteristic IR Absorption Frequencies for 3-Aminoisoxazole-5-carboxylic Acid

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1710 - 1760 |

| Amine | N-H stretch | ~3300 - 3500 |

| Isoxazole Ring | C=N stretch | ~1600 - 1650 |

| Isoxazole Ring | C-O stretch | ~1000 - 1300 |

Chromatographic Techniques (LC-MS) for Purity and Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov It is widely used for the analysis and purity determination of 3-Aminoisoxazole-5-carboxylic acid and its derivatives. nih.govbldpharm.com

In a typical LC-MS analysis, the sample is first separated on a chromatographic column, often a reversed-phase column like a C18 column. nih.gov A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and often an additive like formic acid or trifluoroacetic acid is used to separate the components of the mixture based on their polarity. nih.gov The separated components then enter the mass spectrometer for detection and identification.

The retention time from the chromatography provides one level of identification, while the mass spectrum provides the molecular weight and can be used for structural confirmation. nih.gov This technique is particularly useful for monitoring the progress of reactions and assessing the purity of the final products. buketov.edu.kznih.gov For example, LC-MS can be used to analyze crude reaction products to identify the desired compound and any impurities. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For derivatives of 3-Aminoisoxazole-5-carboxylic acid, X-ray crystallography can confirm the connectivity of the atoms and reveal details about the planarity of the isoxazole ring and the orientation of the amino and carboxylic acid functional groups. consensus.app For instance, in a study of a derivative of 5-amino-3-methylisoxazole-4-carboxylic acid, X-ray data was compared with theoretical calculations to understand the resonance structure and intramolecular interactions, such as hydrogen bonding. nih.gov Such studies are crucial for understanding the molecule's physical and chemical properties. consensus.appnih.govrsc.org

Computational and Theoretical Chemistry of 3 Aminoisoxazole 5 Carboxylic Acid Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-aminoisoxazole-5-carboxylic acid derivatives. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, optimized geometry, and spectroscopic properties of these molecules.

For instance, studies on related 5-aminoisoxazoles have utilized the IEFPCM(DMSO)/B3LYP-D3/6-311+G(d,p) level of theory to perform quantum chemical calculations. researchgate.net These calculations are instrumental in understanding the Gibbs activation energies and rationalizing the reactivity of such compounds. researchgate.net Similarly, for 3-aminoisoxazole (B106053) itself, high-level computational schemes like junChS and revDSD have been used to predict its equilibrium structure and spectroscopic parameters with high accuracy. mdpi.comnih.gov The calculated geometric parameters, such as bond lengths and angles, show excellent agreement with experimental data where available, with discrepancies often being minimal. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate donor-acceptor interactions and the nature of chemical bonds within these molecules. nih.gov This analysis provides a detailed picture of the electronic delocalization and stability of the system.

Table 1: Comparison of Experimental and Calculated Spectroscopic Parameters for 3-Aminoisoxazole

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| Rotational Constant A (MHz) | 9876.5432(12) | 9867.1 |

| Rotational Constant B (MHz) | 3654.9876(5) | 3651.2 |

| Rotational Constant C (MHz) | 2678.9876(4) | 2676.5 |

Data sourced from spectroscopic studies and quantum chemical calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.

For derivatives of isoxazole (B147169) carboxylic acids, QSAR studies have been successfully employed to understand their inhibitory activities. nih.gov For example, in a study of imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists, both 2D and 3D-QSAR models were developed. The 2D-QSAR model, using descriptors like SsCH3Count, 5Chain Count, SdsCHE-index, and H-acceptor count, showed a good correlation between the structural features and the biological activity. nih.gov The 3D-QSAR models, often developed using methods like Comparative Molecular Field Analysis (CoMFA), provide insights into the steric and electrostatic field requirements for optimal activity. nih.govnih.govpku.edu.cn

These studies have demonstrated that for certain series of compounds, specific substitutions can significantly enhance or reduce biological potency, a finding that is supported by the QSAR models. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a 3-aminoisoxazole-5-carboxylic acid derivative, and its biological target, typically a protein.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.govnajah.edu For example, docking studies of isoxazole-carboxamide derivatives with COX enzymes have helped to rationalize their inhibitory activity. nih.gov Similarly, docking of isoxazole-3-carboxylic acid derivatives into the active site of bacterial serine acetyltransferase has guided the optimization of these compounds as potential antibacterial adjuvants. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time, assessing the stability of the complex and the conformational changes that may occur. najah.edunajah.edunih.gov MD simulations have been used to confirm the stability of complexes between various inhibitors and their target enzymes, such as COX-2. najah.edunajah.edu The root-mean-square deviation (RMSD) of the protein backbone and ligand over the simulation time is often used as a measure of the stability of the complex. nih.gov

The binding free energies of these interactions can be further quantified using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. najah.eduresearchgate.netresearchgate.net

Table 2: Docking Scores of Selected Isoxazole Derivatives against COX-2

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 3 | -11.569 |

| Compound 5 | -11.240 |

| Rofecoxib (Reference) | -9.309 |

Data from a study on imidazolidinone derivatives as potential selective COX-2 inhibitors. najah.edunajah.edu

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry plays a crucial role in predicting the reactivity of 3-aminoisoxazole-5-carboxylic acid and its derivatives, as well as in elucidating the mechanisms of their reactions. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potentials, and various reactivity indices, chemists can anticipate how these molecules will behave in chemical reactions.

For instance, the distortion-interaction model, informed by quantum chemical calculations, has been used to rationalize the different reactivities of related heteroallenes in the synthesis of 5-aminoisoxazoles. researchgate.net The electrophilicity parameters derived from these calculations can serve as an organizing principle for a wide range of reactions. researchgate.net

The study of reaction mechanisms often involves mapping the potential energy surface to identify transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. For example, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid involves a three-step process, and computational methods can be used to model each of these steps to optimize reaction conditions. nih.govmdpi.com

Conformational Analysis and Tautomerism Studies

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and the existence of different tautomeric forms. Computational methods are invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers and tautomers.

For 3-aminoisoxazole, a key conformational feature is the inversion motion of the -NH2 group. nih.gov Computational studies have shown that this leads to two equivalent energy minima separated by a planar transition state, resulting in a splitting of rotational transitions observed in its spectrum. nih.gov

Tautomerism is another important aspect, particularly for heterocyclic compounds. For example, in 5-amino-3-methyl-isoxazole-4-carbohydrazide, the amino group can act as an imine group, leading to different tautomeric forms. nih.gov Similarly, studies on 3-amino-1,2,4-triazoles have shown the existence of different tautomers in solution, which can be identified and quantified using a combination of NMR spectroscopy and computational calculations. mdpi.com In some cases, ring-chain tautomerism can also occur, as observed in certain formyl-substituted triazole carboxylic acids. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Aminoisoxazole-5-carboxylic acid |

| 5-Aminoisoxazoles |

| 3-Aminoisoxazole |

| Imidazole-5-carboxylic Acid |

| Isoxazole-carboxamide |

| Isoxazole-3-carboxylic acid |

| Rofecoxib |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid |

| 5-Amino-3-methyl-isoxazole-4-carbohydrazide |

| 3-Amino-1,2,4-triazoles |

Biological Activity and Pharmacological Relevance of 3 Aminoisoxazole 5 Carboxylic Acid Derivatives

In Vitro and In Vivo (Animal Model) Studies on Biological Activities

Antimicrobial and Antibacterial Activities

Derivatives of 3-aminoisoxazole-5-carboxylic acid have demonstrated notable antimicrobial and antibacterial properties. The isoxazole (B147169) ring is a key structural feature in several clinically used antibacterial drugs, such as sulfamethoxazole, cloxacillin, and dicloxacillin. ijcrt.orgmdpi.com

A series of amides derived from 5-amino-3-methyl-4-isoxazolocarboxylic acid were synthesized and evaluated for their antibacterial effects. nih.gov Specifically, the p-ethoxyphenylamide and p-chlorophenylamide of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid exhibited strong antibacterial activity. nih.govmdpi.com The presence of a benzoyl group at the 5-position of the isoxazole ring was found to be crucial for this potent activity. nih.gov

Further studies on 30 derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide showed weak to mild antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net Among these, compounds with a methyl substituent on the benzene (B151609) ring were the most active. researchgate.net Chalcone (B49325) derivatives containing an isoxazole ring have also been investigated, with some compounds showing potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) as low as 1 µg/mL. mdpi.com The introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to enhance antimicrobial activity. nih.gov

| Compound/Derivative | Microorganism(s) | Activity/Finding |

|---|---|---|

| p-ethoxyphenylamide of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Not specified | Strong antibacterial effect. nih.gov |

| p-chlorophenylamide of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Not specified | Strong antibacterial effect. nih.gov |

| 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide derivatives (3d and 4d) | Gram-positive and Gram-negative bacteria | Most active among the tested series, though overall activity was weak to mild. researchgate.net |

| Isoxazole ring-containing chalcone (compound 28) | Not specified | Potent antibacterial activity (MIC = 1 µg/mL). mdpi.com |

| Thiophene-substituted isoxazole derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Increased antimicrobial activity. nih.gov |

Anticancer and Antitumor Activities

The versatility of the isoxazole scaffold has made it a promising candidate in the development of novel anticancer agents. espublisher.comespublisher.com Derivatives of 3-aminoisoxazole-5-carboxylic acid have been shown to exhibit anticancer and antitumor activities through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression. nih.govresearchgate.net

One area of focus has been the development of isoxazole-based inhibitors of Hsp90 (Heat Shock Protein 90), a protein that plays a crucial role in the stability and function of numerous oncoproteins. guidechem.com For instance, isoxazole-based Hsp90 inhibitors have demonstrated high binding potency and have been effective in inhibiting the growth of human lung and breast cancer cells. guidechem.com

Furthermore, some 3,5-disubstituted isoxazole derivatives have shown significant inhibitory activity against lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes that contribute to tumor growth. nih.gov One such derivative, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, not only inhibited these enzymes but also demonstrated significant inhibition of tumor growth and angiogenesis in a mouse model of Ehrlich ascites carcinoma. nih.gov

Dihydropyrazole derivatives synthesized from isoxazole-containing chalcones have also exhibited notable anticancer activity. mdpi.com For instance, compounds 39 and 45 from a synthesized series showed potent anticancer activity with IC50 values of 4 ± 1 µg/mL and 2 ± 1 µg/mL, respectively. mdpi.com These compounds were also found to be non-toxic to normal human cell lines. mdpi.com

| Compound/Derivative | Cancer Cell Line/Model | Activity/Finding |

|---|---|---|

| Isoxazole-based Hsp90 inhibitors | Human lung and breast cancer cells | High binding potency and inhibition of cell growth. guidechem.com |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | Ehrlich ascites carcinoma (mouse model) | Inhibition of tumor growth, peritoneal angiogenesis, and ascites formation. nih.gov |

| Dihydropyrazole derivative (compound 39) | Not specified | Potent anticancer activity (IC50 = 4 ± 1 µg/mL). mdpi.com |

| Dihydropyrazole derivative (compound 45) | Not specified | Potent anticancer activity (IC50 = 2 ± 1 µg/mL). mdpi.com |

Antiviral Activities, Including Flaviviruses

Research into the antiviral properties of 3-aminoisoxazole-5-carboxylic acid derivatives has revealed promising activity against a range of viruses, including significant threats to public health like flaviviruses.

A notable study focused on a series of novel polyfunctionalized isoxazole derivatives and their activity against tick-borne flaviviruses, including tick-borne encephalitis virus (TBEV), Omsk hemorrhagic fever virus, and Powassan virus. nih.gov The majority of the tested isoxazoles demonstrated activity in the low micromolar range without significant cytotoxicity. nih.gov Lead compounds in this series, specifically 5-aminoisoxazole derivatives containing an adamantyl moiety, showed strong antiviral activity. nih.gov

In the context of the Zika virus (ZIKV), another member of the Flavivirus genus, isoxazole-based small molecules have been identified as potential therapeutic agents. nih.gov Through structural modification of a lead compound, a derivative designated as 7l emerged as a highly promising candidate, exhibiting potent antiviral activity against ZIKV strains and an improved safety profile in vitro. nih.gov

| Compound/Derivative | Virus | Activity/Finding |

|---|---|---|

| 5-Aminoisoxazole derivatives with adamantyl moiety | Tick-borne encephalitis virus, Omsk hemorrhagic fever virus, Powassan virus | Strong antiviral activity in the low micromolar range with no appreciable cytotoxicity. nih.gov |

| Isoxazole-based small molecule (7l) | Zika virus (ZIKV) | Potent antiviral activity and improved in vitro safety profile. nih.gov |

Anti-inflammatory Properties

Derivatives of 3-aminoisoxazole-5-carboxylic acid have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. nih.govnih.gov The isoxazole nucleus is present in the well-known anti-inflammatory drug valdecoxib, a selective COX-2 inhibitor. mdpi.com

A series of amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid were synthesized and tested for their anti-inflammatory activity. nih.gov Notably, the p-ethoxyphenylamide and p-chlorophenylamide of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid displayed strong anti-inflammatory effects. nih.govmdpi.com The presence of the benzoyl group at the 5-position of the isoxazole ring was identified as a key contributor to this potent activity. nih.gov

In another study, a series of 3,5-disubstituted isoxazole derivatives were synthesized and evaluated for their ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) showed significant inhibitory activity against LOX and COX-2. nih.gov This compound also demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation in a mouse model. nih.govresearchgate.net

Furthermore, newly synthesized isoxazole ring-containing pyrimidine (B1678525) derivatives have been assessed for their anti-inflammatory action using in vitro methods such as inhibition of albumin denaturation and anti-protease activity. ymerdigital.com These compounds exhibited dose-dependent anti-inflammatory effects. ymerdigital.com

| Compound/Derivative | Model/Target | Activity/Finding |

|---|---|---|

| p-ethoxyphenylamide of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Not specified | Strong anti-inflammatory effect. nih.gov |

| p-chlorophenylamide of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Not specified | Strong anti-inflammatory effect. nih.gov |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | LOX and COX-2 inhibition, Carrageenan-induced paw inflammation | Significant inhibitory activity. nih.gov |

| Isoxazole ring-containing pyrimidine derivatives | Inhibition of albumin denaturation, Anti-protease activity | Dose-dependent anti-inflammatory action. ymerdigital.com |

Neuroprotective and Nootropic Effects

Derivatives of the isoxazole scaffold have shown potential in the realm of neuroscience, exhibiting neuroprotective and nootropic (cognition-enhancing) effects. nih.gov The isoxazole ring is a structural component of muscimol, a psychoactive compound that acts as a potent GABAA receptor agonist. wikipedia.org

Research has explored isoxazole derivatives for their nootropic activity. For instance, derivatives of N-(5-isoxazolecarbonyl)-4-aminobutyric acid have been investigated for their potential cognitive benefits. google.com These compounds share a structural analogy with piracetam, a well-known nootropic agent. google.comwikipedia.org

In the context of neuroprotection, the synthetic small molecule Isoxazole-9 has been studied for its effects on neurogenesis and neuronal plasticity. nih.gov In vitro studies have shown that Isoxazole-9 can trigger the release of intracellular calcium in neuronal progenitor cells. nih.gov Furthermore, in animal models, Isoxazole-9 has been found to modulate neurogenesis, neuronal activation, and the structural plasticity of granule cell neurons in the dentate gyrus. nih.gov

| Compound/Derivative | Model/Target | Activity/Finding |

|---|---|---|

| N-(5-isoxazolecarbonyl)-4-aminobutyric acid derivatives | Cognitive function | Investigated for nootropic activity. google.com |

| Isoxazole-9 | Neuronal progenitor cells, Animal models | Modulates neurogenesis and neuronal plasticity. nih.gov |

Muscle Relaxant Properties in Animal Models

Certain isoxazole derivatives have been identified as centrally acting muscle relaxants. nih.gov Research in this area has involved the synthesis and evaluation of conformationally restricted analogs to understand their structure-activity relationships. nih.gov These studies, conducted in animal models, have demonstrated the potential of isoxazole compounds to induce muscle relaxation. nih.gov The evaluation of these properties often involves assessing the effects of the compounds on motor coordination and muscle tone in animals. nih.gov

| Compound/Derivative | Animal Model | Activity/Finding |

|---|---|---|

| Conformationally restricted isoxazole analogs | Mice and Rats | Demonstrated centrally acting muscle relaxant activity. nih.gov |

Enzyme Inhibition Studies and Biochemical Pathway Modulation

The structural motif of 3-aminoisoxazole-5-carboxylic acid has proven to be a versatile scaffold for the design of potent and selective enzyme inhibitors, targeting key players in various biochemical pathways.

In the fight against antimicrobial resistance, bacterial serine acetyltransferase (SAT) has emerged as a promising target. nih.govnih.govmdpi.com This enzyme is crucial for the biosynthesis of L-cysteine, a process absent in mammals, making it an attractive target for developing novel antibacterial agents. nih.govmdpi.com A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of Salmonella typhimurium SAT. nih.govmdpi.com

Initial virtual screening of an in-house library led to the identification of several hit compounds, with a carboxylic acid functional group appearing to be a key structural requirement for interaction with the enzyme. nih.gov Further medicinal chemistry efforts focused on a hit compound to establish a preliminary structure-activity relationship and enhance inhibitory potency. nih.govmdpi.com Notably, the introduction of electron-withdrawing groups on the phenyl ring attached to the 2-aminothiazole (B372263) moiety showed a beneficial effect on affinity. nih.gov Furthermore, replacing the carboxylic acid group with an ester moiety was well-tolerated, maintaining inhibitory activity. nih.gov

Table 1: Inhibitory Potency of Selected Isoxazole Derivatives against S. typhimurium SAT

| Compound | Modification | IC₅₀ (µM) |

| 5 | Hit compound from virtual screening | 110 |

| 14 | Ester derivative | 10 |

| 15 | Ester derivative | 18 |

| 20 | Derivative with electron-withdrawing group | 11 |

Data sourced from a study on substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as SAT inhibitors. nih.gov

Tryptophan 2,3-dioxygenase 2 (TDO2) is a heme-containing enzyme that catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine. nih.govfigshare.com Overexpression of TDO2 is observed in various cancers and is implicated in suppressing the immune response against tumors. nih.gov Consequently, inhibiting TDO2 presents a promising strategy for cancer immunotherapy. nih.govfigshare.com

A high-throughput screening campaign identified a series of 5-aminoisoxazole compounds as potent TDO2 inhibitors. nih.govfigshare.com Extensive medicinal chemistry investigations revealed that both the amino group and the isoxazole moiety are crucial for inhibitory activity. nih.govfigshare.com Computational modeling provided a binding hypothesis, offering insights into the observed structure-activity relationships. nih.govfigshare.com An optimized compound from this series demonstrated potent TDO2 inhibition with moderate selectivity over the related enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and improved stability in human whole blood. nih.gov

Table 2: TDO2 Inhibitory Activity of Aminoisoxazole Derivatives

| Compound | TDO2 EC₅₀ (µM) | IDO1 EC₅₀ (µM) | Selectivity (IDO1/TDO2) |

| 1 | >10 | >10 | - |

| 17 | >10 | >10 | - |

| 18 | >10 | >10 | - |

| 21 | 0.05 | 0.5 | 10 |

Data represents the half-maximal effective concentration (EC₅₀) and selectivity of aminoisoxazole compounds. nih.gov

Research into activators of cardiac myosin ATPase has identified compounds that can enhance cardiac muscle performance. One such activator, EMD 57033, a positive optical isomer of the racemate EMD-53998, has been shown to bind to an allosteric pocket of the myosin motor domain. sigmaaldrich.com This binding stimulates actomyosin (B1167339) ATPase activity in both β-cardiac myosin and skeletal muscle myosin, leading to positive inotropic effects and improved diastolic performance in animal models of heart failure. sigmaaldrich.com While not a direct derivative of 3-aminoisoxazole-5-carboxylic acid, the study of such activators provides a broader context for understanding the modulation of muscle protein function.

Leukotrienes are pro-inflammatory mediators derived from the metabolism of arachidonic acid and are implicated in various inflammatory diseases. google.com Inhibiting their biosynthesis is a key therapeutic strategy. google.com Research has identified 4,5-diaryl-isoxazole-3-carboxylic acids as a novel class of leukotriene biosynthesis inhibitors. nih.govresearchgate.net These compounds are believed to target the 5-lipoxygenase-activating protein (FLAP). nih.govresearchgate.net

The design of these derivatives was based on a previously identified isoxazole compound. nih.govresearchgate.net Biological evaluation revealed that certain 4,5-diaryl-isoxazole-3-carboxylic acid derivatives potently inhibit the cellular synthesis of 5-lipoxygenase products. nih.govresearchgate.net Docking studies and molecular dynamic simulations have provided insights into the potential binding modes of these inhibitors with both 5-lipoxygenase and FLAP, suggesting their potential as lead compounds for developing new anti-inflammatory drugs. nih.gov

Table 3: Inhibitory Activity of Diarylisoxazole Derivatives on Leukotriene Biosynthesis

| Compound | 5-LO Product Synthesis IC₅₀ (µM) | 5-LO Inhibition IC₅₀ (µM) |

| 39 | 0.24 | ≥ 8 |

| 40 | 0.24 | ≥ 8 |

Data shows the potent inhibition of cellular 5-LO product synthesis with weak direct inhibition of the 5-LO enzyme. nih.govresearchgate.net

Immunomodulatory Effects (Humoral and Cellular Immune Responses in Animal Models, Splenocyte Proliferation)

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have demonstrated significant immunomodulatory activities. nih.gov Studies using cells from young and old mice have shown that these compounds can regulate both spontaneous and mitogen-induced lymphocyte proliferation. nih.gov

Specifically, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide itself exhibited predominantly stimulatory activity on lymphocyte proliferation. nih.gov In contrast, its thiosemicarbazide (B42300) derivatives, 01K and 06K, showed mainly inhibitory effects. nih.gov These differential effects were linked to their distinct influences on the expression of signaling proteins in Jurkat cells, a human T lymphocyte cell line. nih.gov

Furthermore, these compounds were found to have a more profound regulatory effect on the production of the pro-inflammatory cytokine IL-1β compared to TNF-α in macrophage-enriched peritoneal cell cultures. nih.gov The immunomodulatory activity of these isoxazole derivatives highlights their potential for therapeutic intervention in conditions involving dysregulated immune responses. nih.gov

Structure-Activity Relationship (SAR) Elucidation and Optimization

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of 3-aminoisoxazole-5-carboxylic acid derivatives.

In the context of TDO2 inhibition, medicinal chemistry efforts have underscored the importance of both the amino group and the isoxazole ring for activity. nih.gov A hypothetical binding model developed through molecular modeling has provided valuable insights into the observed SAR, guiding further optimization of these inhibitors. nih.gov

For the immunomodulatory 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide derivatives, SAR studies revealed that the stimulatory or inhibitory effects are highly dependent on the nature and position of substituents. nih.gov Quantum chemical calculations have been employed to support these findings, providing a theoretical basis for the observed biological activities. nih.gov

In the development of cardiac myosin ATPase activators, the specific stereochemistry of the molecule was found to be critical, with the positive optical isomer showing the desired activity. sigmaaldrich.com

The SAR of 4,5-diaryl-isoxazole-3-carboxylic acids as leukotriene biosynthesis inhibitors has also been investigated. nih.gov The diaryl substitution pattern on the isoxazole ring, coupled with the carboxylic acid at the 3-position, appears to be a key determinant of their potent inhibitory activity against cellular 5-LO product synthesis, while having minimal direct effect on the 5-lipoxygenase enzyme itself. nih.gov

Mechanism of Action Elucidation within Biological Systems

The diverse biological activities of 3-aminoisoxazole-5-carboxylic acid derivatives are underpinned by a variety of molecular mechanisms. Research has elucidated that these compounds can act as inhibitors of key enzymes, modulators of receptors, and disruptors of protein-protein interactions.

A significant mechanism of action for many isoxazole derivatives is enzyme inhibition. For instance, a series of isoxazole-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Molecular docking studies have revealed that these compounds bind within the active site of the COX enzymes, with specific substitutions on the phenyl rings influencing the binding affinity and selectivity towards COX-2. nih.gov Another class of derivatives, 5-phenylisoxazole-3-carboxylic acids, have demonstrated the ability to inhibit xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism. nih.gov Computational modeling of the most potent inhibitors suggested their binding mode within the enzyme's active site, providing a basis for future structure-based design of more effective inhibitors. nih.gov Furthermore, in the realm of antibacterial research, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been discovered as inhibitors of bacterial serine acetyltransferase (SAT), an enzyme essential for L-cysteine biosynthesis in many bacteria. nih.gov These compounds act as competitive inhibitors with respect to acetyl-CoA, with the carboxylic acid moiety playing a crucial role in interacting with the enzyme's active site. nih.gov

Beyond enzyme inhibition, derivatives of 3-aminoisoxazole-5-carboxylic acid also exert their effects through the modulation of various receptors. Isoxazole-isoxazole hybrids have been shown to interact with several targets in the central nervous system, including the γ-aminobutyric acid (GABA) A α5 receptor, the nicotinic acetylcholine (B1216132) receptor (nAChR), and the metabotropic glutamate (B1630785) receptor 5 (mGlu5). mdpi.com Their activity can range from positive allosteric modulation to inhibition, depending on the specific derivative and the receptor subtype. mdpi.com For example, certain hybrids act as positive allosteric modulators (PAMs) of the GABAA α5 receptor, a target for cognitive disorders. mdpi.com In a different context, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a well-known isoxazole derivative, is a specific agonist for the AMPA receptor, a key player in fast synaptic transmission in the brain. mdpi.com

The mechanism of action can also involve the disruption of critical protein-protein interactions. In the context of cancer, isoxazole-based molecules have been found to restore natural killer (NK) cell immune surveillance in hepatocellular carcinoma by targeting the interaction between transmembrane 4 L six family member 5 (TM4SF5) and signaling lymphocytic activation molecule family member 7 (SLAMF7). nih.gov These molecules block the binding of TM4SF5 to SLAMF7, preventing the degradation of SLAMF7 and thereby maintaining the stimulatory signals for NK cell activity. nih.gov

Table 1: Elucidated Mechanisms of Action for 3-Aminoisoxazole-5-carboxylic Acid Derivatives

| Derivative Class | Mechanism of Action | Biological System/Target |

|---|---|---|

| Isoxazole-carboxamides | Inhibition of COX-1 and COX-2 enzymes nih.gov | Inflammatory pathways |

| 5-Phenylisoxazole-3-carboxylic acids | Inhibition of xanthine oxidase nih.gov | Purine metabolism |

| Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Competitive inhibition of bacterial serine acetyltransferase (SAT) nih.gov | Bacterial L-cysteine biosynthesis |

| Isoxazole-isoxazole hybrids | Modulation of GABAA α5 receptor, nAChR, and mGlu5 receptor mdpi.com | Central nervous system |

| Isoxazole-isoxazole hybrids | Inhibition of orexin (B13118510) receptor type 2 (OX2R) and stearoyl-CoA desaturase (SCD) mdpi.com | Neurological and metabolic pathways |

| Isoxazole-based molecules | Disruption of TM4SF5-SLAMF7 protein interaction nih.gov | Cancer immune surveillance |

| Bis(isoxazoles) | Bivalent ligands of the AMPA receptor mdpi.com | Central nervous system |

| Trisubstituted isoxazoles | Allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) acs.org | Immune regulation |

Biological Target Identification and Validation for Isoxazole-Based Ligands

The identification and validation of specific biological targets are critical steps in understanding the therapeutic potential of 3-aminoisoxazole-5-carboxylic acid derivatives. A range of molecular targets, including enzymes, receptors, and other proteins, have been identified and validated for various isoxazole-based ligands.

Enzymes represent a major class of validated targets. Cyclooxygenase-1 (COX-1) and COX-2 have been confirmed as the biological targets for a series of isoxazole-carboxamide derivatives through in vitro inhibition assays. nih.gov The differential inhibition of these two isoforms (COX-1 and COX-2) has been quantified, establishing their potential as selective or non-selective anti-inflammatory agents. nih.gov Similarly, xanthine oxidase has been validated as the direct target for 5-phenylisoxazole-3-carboxylic acid derivatives through enzymatic assays, with most compounds showing inhibitory potency in the micromolar to submicromolar range. nih.gov In the field of antibacterial research, bacterial serine acetyltransferase (SAT) has been identified and validated as the target for substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids. nih.gov The validation was achieved through biochemical assays demonstrating direct inhibition of the enzyme's activity. nih.gov

Receptors in the central nervous system are another important group of validated targets. The γ-aminobutyric acid (GABA) A α5 receptor, the nicotinic acetylcholine receptor (nAChR), and the metabotropic glutamate receptor 5 (mGlu5) have been identified as targets for isoxazole-isoxazole hybrids, with their modulation confirmed through receptor binding and functional assays. mdpi.com The AMPA receptor has long been established as a specific target for the isoxazole derivative AMPA, which acts as a selective agonist. mdpi.com More recently, novel bis(isoxazoles) have been designed as bivalent ligands for the AMPA receptor, with their binding validated through molecular docking studies. mdpi.com